4H-1,2,4-triazole-3-carboximidamide, acetic acid

Medicinal Chemistry Fragment-Based Drug Discovery Salt Selection

4H-1,2,4-triazole-3-carboximidamide, acetic acid (CAS 1803591-89-0) is a heterocyclic building block consisting of a 1,2,4-triazole core functionalized with a carboximidamide group at the 3-position and formulated as an acetate salt. The compound has a molecular weight of 171.16 g/mol, a computed LogP of -4.42, and a topological polar surface area of 91 Ų, classifying it as a highly hydrophilic small molecule.

Molecular Formula C5H9N5O2
Molecular Weight 171.16
CAS No. 1803591-89-0
Cat. No. B2566322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,2,4-triazole-3-carboximidamide, acetic acid
CAS1803591-89-0
Molecular FormulaC5H9N5O2
Molecular Weight171.16
Structural Identifiers
SMILESCC(=O)O.C1=NNC(=N1)C(=N)N
InChIInChI=1S/C3H5N5.C2H4O2/c4-2(5)3-6-1-7-8-3;1-2(3)4/h1H,(H3,4,5)(H,6,7,8);1H3,(H,3,4)
InChIKeyXXFXUTIUCOALSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4H-1,2,4-triazole-3-carboximidamide Acetic Acid: A Physicochemical & Procurement Profile


4H-1,2,4-triazole-3-carboximidamide, acetic acid (CAS 1803591-89-0) is a heterocyclic building block consisting of a 1,2,4-triazole core functionalized with a carboximidamide group at the 3-position and formulated as an acetate salt [1]. The compound has a molecular weight of 171.16 g/mol, a computed LogP of -4.42, and a topological polar surface area of 91 Ų, classifying it as a highly hydrophilic small molecule [2]. It is commercially supplied as a powder with a minimum purity of 95% and is characterized as a 'versatile small molecule scaffold' for medicinal chemistry and agrochemical research applications . The 4H-tautomeric designation distinguishes it from the more thermodynamically stable 1H-tautomer, a feature relevant to molecular recognition in target binding [3].

Why Generic 1,2,4-Triazole-3-carboximidamide Analogs Cannot Replace the Acetate Salt


The 4H-1,2,4-triazole-3-carboximidamide scaffold can be procured in multiple salt forms (acetate, hydrochloride, free base) and with varying N-substitution patterns. Direct substitution with the hydrochloride salt (CAS 1461715-49-0) or the N-hydroxy analog (CAS 926241-76-1) introduces quantifiable differences in molecular weight, heavy atom count, and carbon bond saturation (Fsp3) that directly impact physicochemical handling, formulation behavior, and potential biological target engagement [1][2]. For instance, the acetate salt possesses a heavy atom count of 12 and an Fsp3 of 0.20, while the hydrochloride salt has only 9 heavy atoms and an Fsp3 of 0.00 [1]. The N-methyl analog (MW 125 Da) exhibits a higher LogP (-4.29) and lower PSA (77 Ų), placing it in a distinctly different chemical space for fragment-based screening [3]. Furthermore, the carboximidamide group itself is chemically distinct from the carboxamide found in ribavirin intermediates, offering different hydrogen-bonding donor/acceptor geometry for enzyme inhibition [4]. These structural and physicochemical divergences render simple interchangeability unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence for 4H-1,2,4-triazole-3-carboximidamide Acetic Acid


Salt-Form Impact on Molecular Descriptors: Acetate vs. Hydrochloride

The acetate salt (CAS 1803591-89-0) exhibits a higher molecular weight (171.16 g/mol) and heavy atom count (12) compared to the hydrochloride salt (CAS 1461715-49-0; MW 147.57 g/mol, heavy atoms 9) [1][2]. Critically, the acetate salt possesses a fraction of sp3-hybridized carbons (Fsp3) of 0.20, whereas the hydrochloride salt has an Fsp3 of 0.00, indicating greater molecular complexity and saturation in the acetate form [1][2]. Both salts share identical LogP (-4.42) and polar surface area (91 Ų) values, but the acetate counterion contributes additional hydrogen bond acceptor capacity, increasing the PubChem-computed H-bond acceptor count from 4 (ChemSpace) to 5 [3].

Medicinal Chemistry Fragment-Based Drug Discovery Salt Selection

Chemical Space Positioning vs. N-Methyl Analog for Fragment Screening Libraries

When compared to the N-methyl-4H-1,2,4-triazole-3-carboximidamide analog (MW 125 Da), the acetate salt occupies a distinctly different region of fragment-like chemical space [1][2]. The N-methyl analog has a higher LogP (-4.29 vs. -4.42) and a lower polar surface area (77 Ų vs. 91 Ų), indicating reduced hydrophilicity and fewer opportunities for polar interactions [1][2]. The acetate salt's additional hydrogen bond acceptor (from the acetate counterion) and larger PSA make it better suited for targeting polar enzyme active sites, while the N-methyl analog's relatively higher lipophilicity may favor membrane-associated targets.

Fragment-Based Screening Chemical Space Analysis Lead Optimization

Tautomeric State Definition: 4H-Form vs. 1H-Form Stability Differential

High-level ab initio calculations (CCSD(T)/CBS) have quantified that the 4H-tautomer of 1,2,4-triazole is 6.25 kcal mol⁻¹ less stable than the 1H-tautomer [1]. The compound is explicitly named and supplied as the 4H-1,2,4-triazole tautomer, indicating that the carboximidamide substitution at the 3-position stabilizes this less common tautomeric state [2]. This is significant because the 4H-tautomer presents a different hydrogen-bonding pattern and dipole moment orientation compared to the 1H-form, which can alter binding poses in target proteins that recognize the triazole ring.

Tautomerism Molecular Recognition Crystal Engineering

Supplier Network Diversity and Procurement Lead Time Comparison

The acetate salt (CAS 1803591-89-0) is listed by 5 suppliers through the ChemSpace platform, with 17 distinct catalog items, compared to 31 catalog items for the hydrochloride salt, indicating a more selective but still well-established supply base [1][2]. Lead times range from 2 days (Enamine US) to 12 days (A2B Chem), and pricing at the 100 mg scale ranges from $282 (Enamine) to $446 (A2B Chem) [1]. The compound is stocked at Sigma-Aldrich (Enamine catalog) with RT storage and 'Normal' shipping temperature, confirming routine ambient logistics .

Chemical Procurement Supply Chain Building Block Sourcing

Optimal Application Scenarios for 4H-1,2,4-triazole-3-carboximidamide Acetic Acid Procurement


Fragment-Based Lead Discovery Against Polar Enzyme Active Sites

The acetate salt's low molecular weight (171 Da), high polarity (LogP -4.42), and substantial PSA (91 Ų) make it a suitable fragment for screening against enzymes with highly polar or charged active sites, such as kinases, hydrolases, and nucleoside-binding proteins [1]. The carboximidamide group offers a unique hydrogen-bonding motif distinct from carboxamides, as evidenced by the clinical-stage IMPDH inhibitor taribavirin, which bears a 1,2,4-triazole-3-carboximidamide warhead [2]. The compound's Fsp3 of 0.20, while modest, exceeds that of the fully planar hydrochloride salt (Fsp3 0.00), offering a slightly more three-dimensional character that may enhance target selectivity in fragment elaboration [1].

Coordination Chemistry and Metalloenzyme Inhibitor Design

The 1,2,4-triazole ring and carboximidamide moiety together provide a bidentate metal-coordination motif suitable for designing inhibitors of metalloenzymes. Azolyl carboximidamides have been demonstrated to serve as tailor-made ligands for Zn(II) and Cu(II) complexation, with the coordination geometry influenced by the nature of the amine substituents [3]. The acetate counterion is non-coordinating under most conditions, reducing the risk of counterion interference in metal-binding assays compared to the chloride ion from the hydrochloride salt, which can compete for metal coordination sites .

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration

The 4H-1,2,4-triazole-3-carboximidamide scaffold serves as a key intermediate for derivatization. The carboximidamide group can be elaborated via N-alkylation, acylation, or cyclization to generate diverse compound libraries [4]. The specific 4H-tautomeric form ensures regioselective functionalization at the ring nitrogen atoms, which is critical for reproducible SAR studies. The acetate salt form provides adequate solubility in polar organic solvents commonly used for parallel synthesis, facilitating high-throughput chemistry workflows [1].

Xanthine Oxidase Inhibitor Hit Validation and Gout Target Research

The 1,2,4-triazole-3-carboximidamide chemotype has been noted for its potential to inhibit xanthine oxidase, the enzyme responsible for uric acid production in gout and hyperuricemia . While specific IC50 data for the acetate salt against xanthine oxidase is not publicly available, the carboximidamide group can form bidentate hydrogen bonds with the enzyme's molybdenum cofactor, a mechanism shared by clinical xanthine oxidase inhibitors [4]. The compound's high aqueous solubility profile (inferred from LogP -4.42) is advantageous for enzyme assay conditions that require high compound concentrations for weak fragment hits [1].

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